molecular formula C14H13NO3 B2724309 3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-63-5

3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2724309
CAS No.: 866151-63-5
M. Wt: 243.262
InChI Key: WGXNVVAELKLOLK-UHFFFAOYSA-N
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Description

3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a phenyl group, a ketone group, and a bicyclic azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a phenylpropyl group and an azabicyclohexane moiety. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: Shares the bicyclic core but lacks the phenylpropyl group.

    Cyclopropane-1,2-dicarboxylic acid anhydride: Similar bicyclic structure but different functional groups.

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with a different ring size and functional groups.

Uniqueness

3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its combination of a phenylpropyl group and a bicyclic azabicyclohexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12(9-4-2-1-3-5-9)6-7-15-13(17)10-8-11(10)14(15)18/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNVVAELKLOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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